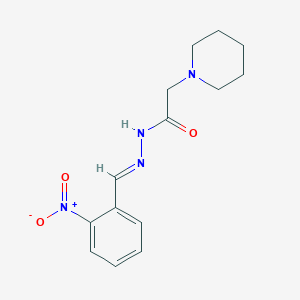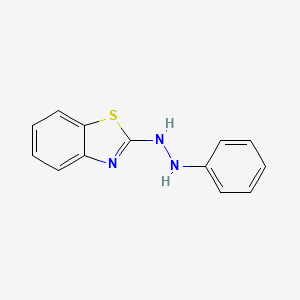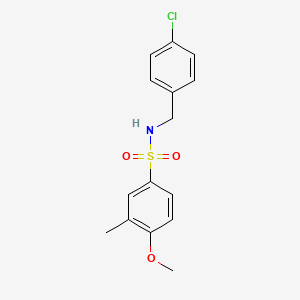![molecular formula C20H20N2O3 B5866492 5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide](/img/structure/B5866492.png)
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide, also known as JNJ-1661010, is a selective antagonist of the transient receptor potential vanilloid subtype 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. JNJ-1661010 has been studied for its potential use in pain management, as well as in other applications.
Mechanism of Action
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide is a selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and temperature. By blocking this receptor, this compound can reduce pain perception and provide analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain perception in animal models of chronic pain conditions, such as neuropathic pain and osteoarthritis. It has also been shown to reduce anxiety-like behaviors in animal models of anxiety disorders. Additionally, this compound has been shown to reduce itch-related behaviors in animal models of pruritus.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide in lab experiments is its specificity for the TRPV1 receptor, which allows for more targeted studies of pain perception and other physiological processes. However, one limitation of using this compound is that it may not fully replicate the effects of chronic pain conditions in humans, as animal models may not fully capture the complexity of these conditions.
Future Directions
Future research on 5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide could focus on its potential use in combination with other pain management therapies, such as opioids or non-steroidal anti-inflammatory drugs. Additionally, further studies could investigate the potential use of this compound in other conditions, such as inflammatory bowel disease or cancer-related pain. Finally, research could focus on the development of more selective TRPV1 antagonists with improved pharmacokinetic properties for use in clinical settings.
Synthesis Methods
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide can be synthesized using a multi-step process that involves the reaction of a pyridine derivative with a furan derivative, followed by the addition of an isopropylphenyl group. The final product is purified using chromatography.
Scientific Research Applications
5-[(4-isopropylphenoxy)methyl]-N-3-pyridinyl-2-furamide has been studied for its potential use in pain management, particularly in the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. It has also been studied for its potential use in the treatment of other conditions, such as anxiety disorders and itch.
properties
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)15-5-7-17(8-6-15)24-13-18-9-10-19(25-18)20(23)22-16-4-3-11-21-12-16/h3-12,14H,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFREDNKUUXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5866426.png)
![4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)

![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)

![methyl {[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5866466.png)

![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]piperidine](/img/structure/B5866480.png)
![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5866491.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)
![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)